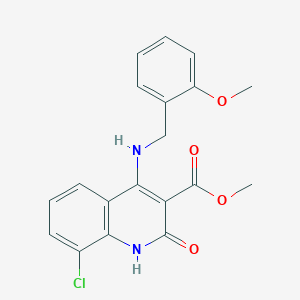

Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a 2-methoxybenzylamino substituent at position 4, a chlorine atom at position 8, and a methyl ester at position 3. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

methyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-25-14-9-4-3-6-11(14)10-21-17-12-7-5-8-13(20)16(12)22-18(23)15(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRHRJYJFAREOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by:

- Molecular Formula : C₁₉H₁₇ClN₂O₄

- Molecular Weight : Approximately 386.8 g/mol

- Functional Groups : Chloro group, methoxybenzyl amino group, and carboxylate ester.

These structural features contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature and solvent choice are critical for achieving desired transformations. The following is a simplified synthetic route:

- Formation of the Quinoline Core : Initial reactions to form the quinoline structure.

- Introduction of Functional Groups : Sequential addition of chloro and methoxybenzyl groups.

- Carboxylation : Final steps to introduce the carboxylate group.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound's interaction with specific biological targets suggests potential applications in treating infections caused by resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |

| E. coli | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |

| Pseudomonas aeruginosa | Moderate activity observed | Further studies required |

The compound shows promise against various resistant strains, demonstrating higher efficacy than traditional antibiotics like ampicillin .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including MCF-7 (breast cancer). The results indicate that this compound exhibits cytotoxic effects at certain concentrations.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 | 10 | 50 |

| MCF-7 | 20 | 30 |

| MCF-7 | 50 | 10 |

The data suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways or cellular signaling processes. For instance, docking studies have indicated potential binding interactions with DNA gyrase and other enzymes critical for bacterial survival and proliferation .

Case Studies

A recent study explored the efficacy of methyl 8-chloro derivatives in treating multidrug-resistant bacterial infections. The findings highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to increased susceptibility to other antibiotics when used in combination therapies .

Another investigation assessed its anticancer properties through various assays, confirming its potential as a lead compound for developing new anticancer agents targeting breast cancer cells .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being investigated for its potential as an anticancer agent . Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) cells. The cytotoxic effects were assessed using the MTT assay, revealing a dose-dependent response.

-

Antimicrobial Activity :

- Research indicates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values for related compounds ranged from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and Staphylococcus aureus .

-

Biological Interaction Studies :

- Interaction studies focus on the binding affinity of this compound to specific biological targets, such as enzymes involved in metabolic pathways or cellular signaling processes. These interactions are crucial for understanding its therapeutic potential.

-

Synthesis of Complex Molecules :

- It serves as a building block for synthesizing more complex molecules in organic chemistry. Its multi-step synthesis often involves reactions with aryl glyoxals and malonic derivatives under specific conditions to form the desired quinoline structure.

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial efficacy of methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate against various pathogens, demonstrating effective inhibition comparable to established antibiotics.

-

Anticancer Studies :

- In vitro assays involving MCF-7 cell lines revealed significant cytotoxicity at varying concentrations, supporting its potential use as an anticancer agent. The mechanism of action appears to involve interaction with specific molecular targets linked to cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with modifications in substituent positions, aromatic groups, or ester functionalities. Below is a detailed analysis based on structural analogs identified in the provided evidence:

Structural Analog 1: Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Key Differences: Benzyl Substituent: The 2-methoxy group is replaced with 2,4-difluoro substituents. Molecular Weight: Reduced to 392.79 g/mol (C₁₉H₁₅ClF₂N₂O₃) due to fluorine substitution .

Structural Analog 2: Ethyl 7-chloro-4-({[4-(methylsulfanyl)phenyl]methyl}amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (BB14184)

- Key Differences: Chloro Position: Chlorine is at position 7 instead of 8, which may influence ring electronic distribution and steric interactions. Ester Group: Ethyl ester increases molecular weight (402.89 g/mol, C₂₀H₁₉ClN₂O₃S) and may improve metabolic stability compared to methyl esters .

Tabulated Comparison

Hypothetical Implications of Structural Variations

While the provided evidence lacks explicit pharmacological or physicochemical data, the following theoretical comparisons can be made based on medicinal chemistry principles:

Chlorine Position

- Position 8 (target compound) vs.

Benzyl Substituents

- 2-Methoxy (Target) : Electron-donating, may enhance hydrogen bonding or π-π stacking.

- 2,4-Difluoro (Analog 1) : Electron-withdrawing, possibly increasing metabolic stability but reducing polar interactions.

- 4-Methylsulfanyl (BB14184) : Sulfur’s polarizability and lipophilicity could improve membrane permeability or enable disulfide bonding.

Ester Groups

- Methyl (Target and Analog 1) : Smaller size may favor solubility but reduce metabolic half-life.

- Ethyl (BB14184) : Increased hydrophobicity might enhance tissue penetration but slow hydrolysis.

Preparation Methods

Magnesium Amide-Induced Cyclization (Conjugate Addition-Aldol Condensation)

A robust method for constructing the 1,2-dihydroquinoline core involves magnesium amide-mediated reactions. As demonstrated by, 2-(alkylamino)phenyl ketones react with α,β-unsaturated esters via sequential conjugate addition and aldol condensation.

Procedure :

- Starting Material : 2-((2-Methoxybenzyl)amino)-5-chlorophenyl ketone is prepared by alkylating 2-aminophenol with 2-methoxybenzyl chloride, followed by Friedel-Crafts acylation.

- Reaction with Methyl Propiolate : The ketone reacts with methyl propiolate ($$ \text{HC≡CCOOCH}3 $$) in the presence of magnesium bis(hexamethyldisilazide) ($$ \text{Mg(HMDS)}2 $$) at −78°C to 25°C. This step forms the dihydroquinoline skeleton through a six-membered transition state.

- Oxidation : The intermediate is treated with MnO$$_2$$ to install the C2 ketone.

Advantages :

Indazole-Based Cyclization with Dienophiles

A supplementary route from utilizes 2H-indazole intermediates. While the target compound lacks an indazole core, this method highlights the versatility of dienophiles (e.g., dimethyl acetylenedicarboxylate, DMAD) in forming fused quinoline systems.

Adapted Procedure :

- Indazole Formation : 2-Azido-5-chlorobenzaldehyde is condensed with 2-methoxybenzylamine at 120°C to yield a substituted indazole.

- Cycloaddition with DMAD : Heating the indazole with DMAD induces [4+2] cycloaddition, forming the quinoline ring.

- Ester Hydrolysis and Rearrangement : The intermediate undergoes acid-catalyzed hydrolysis to install the C3 carboxylate and C2 ketone.

Challenges :

Isatoic Anhydride and Cyanoacetic Acid Ester Condensation

Patent describes quinoline synthesis via isatoic anhydride derivatives. Although optimized for dihydroxyquinolines, this method can be modified for chloro-substituted targets.

Modified Steps :

- Intermediate Synthesis : 5-Chloroisatoic anhydride reacts with methyl cyanoacetate in DMF at 100°C, forming 2-(2'-aminobenzoyl)cyanoacetate.

- Cyclization : Heating under acidic conditions (H$$2$$SO$$4$$) induces ring closure to yield 3-cyano-8-chloro-1,2-dihydroquinolin-2-one.

- Functionalization : The cyano group at C3 is hydrolyzed to a carboxylate using NaOH, followed by esterification with methanol/HCl.

- Amination at C4 : Buchwald-Hartwig coupling introduces the 2-methoxybenzylamine group using Pd(OAc)$$_2$$ and Xantphos.

Key Insight :

- Chlorine at C8 is retained throughout the sequence due to the stability of C-Cl bonds under acidic and basic conditions.

Mechanistic Considerations

Role of Magnesium Amides in Cyclization

Magnesium amides (e.g., Mg(HMDS)$$_2$$) deprotonate α,β-unsaturated esters, enabling nucleophilic attack by the aryl ketone’s enolate. The resulting tetrahedral intermediate undergoes intramolecular aldol condensation, forming the quinoline ring.

Electronic Effects of Substituents

- C8 Chlorine : Electron-withdrawing nature directs electrophilic substitution to the para position, stabilizing intermediates during cyclization.

- C4 (2-Methoxybenzyl)amino : The methoxy group enhances nucleophilicity of the benzylamine, facilitating coupling reactions.

Analytical Characterization

Spectroscopic Data

- $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$):

- δ 2.34 (s, 3H, COOCH$$3$$), 3.82 (s, 3H, OCH$$3$$), 4.61 (d, 2H, NHCH$$

Chromatographic Purity

Industrial and Environmental Considerations

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for amination steps), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can enhance purity. Monitor reaction progress using TLC and confirm purity via HPLC (≥97%) .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Employ a combination of - and -NMR to verify substituent positions (e.g., methoxybenzyl and chloro groups). IR spectroscopy can confirm carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) or LC-MS ensures molecular weight accuracy (±1 ppm). Compare melting points (e.g., 182–185°C for related derivatives) with literature data .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility profiling in solvents of increasing polarity (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy. Stability studies should include pH-dependent degradation assays (e.g., pH 2–12 buffers) analyzed via HPLC. Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Perform dose-response assays under standardized conditions (e.g., cell lines, incubation time) to minimize variability. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Structural analogs (e.g., quinoline carboxylates) should be synthesized to isolate the role of substituents (e.g., 2-methoxybenzyl group) in activity .

Q. What experimental design strategies are suitable for studying the environmental fate of this compound?

- Methodological Answer : Use a split-plot design to evaluate abiotic/biotic degradation pathways. For example, simulate soil-water systems spiked with the compound and analyze degradation products via LC-MS/MS. Measure half-life () under UV light for photolysis studies. Include controls for microbial activity (e.g., autoclaved vs. live soil) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic structures of target proteins (e.g., kinases or receptors). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with experimental IC values to refine force field parameters .

Q. What strategies mitigate synthetic challenges in introducing the 2-methoxybenzylamino group?

- Methodological Answer : Protect the amine group during coupling using Boc or Fmoc strategies to prevent side reactions. Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) for efficient benzylation. Post-synthesis deprotection with TFA or piperidine ensures high functional group fidelity .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable IC values), apply meta-analysis frameworks to identify confounding variables (e.g., assay type, solvent effects) .

- Theoretical Frameworks : Link studies to conceptual models such as structure-activity relationships (SAR) or environmental partitioning theories (e.g., fugacity models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.